
2-Chlor-6-(Difluormethoxy)pyridin
Übersicht
Beschreibung
2-Chloro-6-(difluoromethoxy)pyridine is an organic compound with the molecular formula C6H4ClF2NO It is a pyridine derivative, characterized by the presence of a chlorine atom at the second position and a difluoromethoxy group at the sixth position on the pyridine ring
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(difluoromethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(difluoromethoxy)pyridine typically involves the reaction of 2-chloropyridine with difluoromethoxy reagents under specific conditions. One common method includes the use of difluoromethyl ether in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of 2-Chloro-6-(difluoromethoxy)pyridine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-(difluoromethoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and an inert atmosphere.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-(difluoromethoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-3-(difluoromethyl)pyridine
- 2-Chloro-4-(difluoromethoxy)pyridine
- 2-Chloro-5-(difluoromethoxy)pyridine
Uniqueness
2-Chloro-6-(difluoromethoxy)pyridine is unique due to the specific positioning of the chlorine and difluoromethoxy groups on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Biologische Aktivität
2-Chloro-6-(difluoromethoxy)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This compound is characterized by the presence of both chloro and difluoromethoxy functional groups, which contribute to its unique chemical reactivity and biological interactions.
The molecular formula of 2-Chloro-6-(difluoromethoxy)pyridine is . The compound features a pyridine ring substituted with a chloro group at the 2-position and a difluoromethoxy group at the 6-position. This structural arrangement enhances its lipophilicity and ability to interact with various biological targets.
Antimicrobial Properties
Research indicates that 2-Chloro-6-(difluoromethoxy)pyridine exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve disruption of cellular processes through interaction with target proteins or enzymes, potentially through hydrogen bonding and hydrophobic interactions .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. It has been evaluated in vitro against various fungal strains, demonstrating inhibition of growth at specific concentrations. The exact mechanism remains under investigation but may involve interference with fungal cell wall synthesis or function.
Case Study 1: Synthesis and Evaluation
A study focused on the synthesis of 2-Chloro-6-(difluoromethoxy)pyridine derivatives explored their biological activity in comparison to related compounds. The synthesized derivatives were tested for their antimicrobial efficacy against Escherichia coli and Candida albicans. Results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting that structural modifications could optimize biological performance .
Compound | Activity Against E. coli | Activity Against C. albicans |
---|---|---|
Parent Compound | Moderate | Low |
Derivative A | High | Moderate |
Derivative B | Moderate | High |
Case Study 2: Agrochemical Applications
Another significant area of research involves the application of 2-Chloro-6-(difluoromethoxy)pyridine in agrochemicals. It has been incorporated into formulations aimed at pest control, showing effectiveness against common agricultural pests such as aphids. Field trials indicated that formulations containing this compound provided superior pest control compared to standard treatments, highlighting its potential as an agrochemical agent .
The biological activity of 2-Chloro-6-(difluoromethoxy)pyridine is attributed to its ability to interact with specific molecular targets within microbial cells. The presence of the chloro and difluoromethoxy groups allows for:
- Hydrogen Bonding : These groups can form hydrogen bonds with amino acid residues in target proteins.
- Hydrophobic Interactions : The lipophilic nature enhances binding affinity to membrane proteins or enzymes.
These interactions can lead to disruption of essential cellular functions, resulting in antimicrobial or antifungal effects.
Comparison with Similar Compounds
When compared to structurally similar compounds, such as 2-Chloro-4-pyridinecarboxylic acid and 6-Chloro-2-(difluoromethoxy)pyridine, 2-Chloro-6-(difluoromethoxy)pyridine demonstrates distinct advantages in terms of hydrophobicity and biological activity. The unique combination of functional groups contributes to its enhanced potency against microbial targets .
Compound | Key Functional Groups | Biological Activity |
---|---|---|
2-Chloro-6-(difluoromethoxy)pyridine | Cl, Difluoromethoxy | High |
2-Chloro-4-pyridinecarboxylic acid | Cl | Moderate |
6-Chloro-2-(difluoromethoxy)pyridine | Cl, Difluoromethoxy | Variable |
Eigenschaften
IUPAC Name |
2-chloro-6-(difluoromethoxy)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2NO/c7-4-2-1-3-5(10-4)11-6(8)9/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNNYHKAEYWADV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744663 | |
Record name | 2-Chloro-6-(difluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214377-45-3 | |
Record name | 2-Chloro-6-(difluoromethoxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214377-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-(difluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.